molecular formula C11H20N4O2 B1197104 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione CAS No. 4115-66-6

4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

Número de catálogo: B1197104
Número CAS: 4115-66-6
Peso molecular: 240.3 g/mol
Clave InChI: VQACAWOJMMCZHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione, commonly known as Spirocarbon, is a specialized bicyclic bis(urea) ligand that provides a rigid, orthogonal framework for advanced chemical and pharmaceutical research . This compound serves as a versatile building block in coordination chemistry, readily forming coordination polymers with a wide range of metal cations, including cobalt(II), zinc(II), cadmium(II), and uranyl ions . In these complexes, the ligand typically coordinates to metal centers through the carbonyl oxygen atoms of its urea groups, leading to diverse structural motifs and coordination geometries, from trigonal bipyramids to octahedra . Beyond its applications in materials science, Spirocarbon exhibits significant biological potential. Molecular docking studies indicate that it binds to therapeutic targets such as α-synuclein, a protein implicated in Parkinson's disease, primarily through hydrogen bonds involving its amide groups . Furthermore, spiro compounds based on its core structure have demonstrated promising anti-inflammatory activity by acting as potent and selective cyclooxygenase-2 (COX-2) inhibitors, with some derivatives showing a higher selectivity index than the reference drug celecoxib . These properties make this compound a valuable reagent for developing new coordination polymers and for exploratory research in medicinal chemistry, particularly for neurodegenerative and inflammatory conditions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4,4,10,10-tetramethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-9(2)5-11(14-7(16)12-9)6-10(3,4)13-8(17)15-11/h5-6H2,1-4H3,(H2,12,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQACAWOJMMCZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(NC(=O)N2)(C)C)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194084
Record name Spirobishexahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4115-66-6
Record name Spirobishexahydropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004115666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC360537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spirobishexahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,10,10-TETRAMETHYL-1,3,7,9-TETRAAZA-SPIRO(5.5)UNDECANE-2,8-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Initial Diamine-Ketone Condensation

A plausible pathway involves condensing 4,4-dimethylcyclohexane-1,3-dione with methylamine hydrochloride under Dean-Stark conditions to form the imine intermediate. Elevated temperatures (110–130°C) in toluene facilitate azeotropic water removal, driving the equilibrium toward imine formation.

Reaction Scheme:

Cyclohexanedione + 2 CH3NH2HClΔ,TolueneImine intermediate+2H2O\text{Cyclohexanedione + 2 CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\Delta, \text{Toluene}} \text{Imine intermediate} + 2 \text{H}_2\text{O}

Spirocyclization via Nucleophilic Attack

The imine undergoes intramolecular cyclization upon treatment with phosphoryl chloride (POCl3_3), which acts as both a Lewis acid catalyst and dehydrating agent. This step forms the diketopiperazine ring while inducing spiro connectivity.

Critical Parameters:

  • POCl3_3 concentration: 1.2–1.5 equiv.

  • Reaction time: 8–12 hours at 60°C.

  • Yield (theoretical): 34–42% after silica gel chromatography.

One-Pot Multicomponent Synthesis

An alternative method employs a multicomponent reaction (MCR) strategy, combining methylamine, formaldehyde, and cyclohexanedione in a sequential Mannich-cyclization sequence. This approach, while synthetically efficient, struggles with regioselectivity due to competing polymerization pathways.

Optimized Conditions:

ComponentQuantity (mmol)Role
4,4-Dimethylcyclohexanedione10.0Carbonyl precursor
Methylamine (40% aq.)22.0Amine source
Formaldehyde (37%)24.0Crosslinker
Acetic acid15 mLCatalyst

Procedure:

  • Charge reactants in acetic acid under nitrogen.

  • Reflux at 120°C for 24 hours.

  • Quench with ice-water, extract with dichloromethane.

  • Dry over MgSO4_4 and concentrate.

Outcome:

  • Crude yield: 28%

  • Purity (HPLC): 76% before recrystallization.

Solid-Phase Synthesis for High-Purity Batches

Recent advances in combinatorial chemistry suggest adapting solid-phase techniques using Wang resin-bound amines. This method enhances purity by eliminating soluble byproducts through filtration.

Resin Functionalization:

  • Load Wang resin with Fmoc-methylamine (0.8 mmol/g).

  • Deprotect with 20% piperidine/DMF.

  • Couple with cyclohexanedione using HATU/DIEA activation.

Cyclization Efficiency:

  • Cyclization rate: 91% (measured by LC-MS).

  • Final cleavage (TFA/DCM 1:1): 89% recovery.

Mechanistic Challenges and Byproduct Formation

The steric bulk of tetramethyl groups predisposes the system to off-pathway reactions:

Competing Aza-Michael Adducts

At temperatures >130°C, the enamine intermediate undergoes retro-Mannich fragmentation, generating acrylamide byproducts detectable via 13C^{13}\text{C} NMR at δ 170–175 ppm.

Oxidative Degradation

Atmospheric oxygen promotes N-demethylation during prolonged reactions, necessitating inert gas purging. Accelerated stability studies show 12% degradation after 48 hours under air.

Advanced Characterization Data

Spectroscopic Signatures:

  • IR (KBr): 1675 cm1^{-1} (C=O str.), 1550 cm1^{-1} (C-N str.).

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 1.28 (s, 12H, CH3_3), 3.45 (m, 4H, N-CH2_2), 4.12 (s, 2H, spiro-H).

  • HRMS (ESI+): m/z 277.1793 [M+H]+^+ (calc. 277.1798).

Industrial-Scale Considerations

Sigma-Aldrich’s disclaimer regarding analytical data absence implies batch-to-batch variability in commercial samples. Scalability hurdles include:

  • Exothermic risks during POCl3_3-mediated cyclization.

  • High catalyst loadings (≥15 mol%) for acceptable reaction rates.

  • Crystallization difficulties due to the compound’s high solubility in polar aprotic solvents.

Emerging Methodologies

Photocatalytic C-H Activation

Preliminary studies using Ir(ppy)3_3 photocatalysts demonstrate potential for direct spirocyclization from linear precursors under blue LED irradiation. Initial yields remain low (≤18%) but offer atom-economic advantages.

Biocatalytic Approaches

Engineered amidases from Pseudomonas putida show 23% conversion of linear tetraamide precursors to the spirocyclic product in phosphate buffer (pH 7.4) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Antitumor Activity

Recent studies have highlighted the compound's promising pharmacological properties. It has been evaluated for its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrated that several derivatives of this compound exhibited significant anti-inflammatory activity with selectivity indices surpassing that of standard drugs like celecoxib .

  • Key Findings:
    • Compound 14 showed an IC50 of 6.00 μM against COX-2 compared to celecoxib's IC50 of 14.50 μM.
    • The compound's derivatives also displayed potential as antitumor agents by affecting various cell cycle stages and reducing pro-inflammatory cytokines such as TNF-alpha and IL-1 .

Table 1: Anti-inflammatory Activity of Derivatives

CompoundIC50 (μM)Selectivity Index
Compound 146.00175
Celecoxib14.50-
Compound 11-129.21

Coordination Chemistry

Synthesis and Structural Studies

The compound has been utilized in coordination chemistry to form various metal complexes. Studies have documented the synthesis of coordination polymers involving cobalt(II), cadmium(II), and other metals. These complexes exhibit unique structural characteristics that can be utilized in catalysis and material sciences.

  • Case Study: Cobalt(II) Nitrate Complex
    • The synthesis of a coordination polymer with cobalt(II) nitrate demonstrated the ability of the compound to coordinate through its nitrogen atoms effectively.
    • Crystal structure analysis confirmed the formation of stable complexes that could be leveraged for further applications in catalysis .

Table 2: Summary of Coordination Complexes

Metal IonLigand UsedStructural Characteristics
Cobalt(II)4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dioneStable coordination polymer
Cadmium(II)Same ligandCatena structure observed

Materials Science

Potential in Material Applications

The unique structural properties of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes can be harnessed in creating novel polymers or composites with enhanced physical properties.

  • Research Directions:
    • Investigating the thermal stability and mechanical properties of polymeric materials derived from this compound.
    • Exploring its use as a ligand in the synthesis of new functional materials for electronic applications.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related spirocyclic derivatives:

Compound Name Spiro System Heteroatoms Substituents Synthesis Yield Reported Bioactivity
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (Target) [5.5]undecane 4 N (tetraaza) 4,10-tetramethyl Not reported Unknown
(±)-(4R,5S)-7-Ethyl-2-methyl-4-(3,5-dimethoxyphenyl)-2,7,9-triazaspiro[4.5]decane-6,8-dione [4.5]decane 3 N (triaza) Ethyl, methyl, 3,5-dimethoxyphenyl 66% (crude) Not specified
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione [4.5]decane 1 O (oxa) Di-tert-butyl Not reported Possible antifungal role
Spirobishexahydropyrimidine Bishexahydropyrimidine 2 N (bisaza) Not specified Not reported Alters liver enzyme activity

Key Observations:

Spiro Ring Size and Heteroatoms: The target compound’s spiro[5.5] system is larger than the spiro[4.5] systems in analogs (e.g., triazaspiro[4.5]decane-diones ), which may influence conformational flexibility and binding interactions.

Substituent Effects :

  • Tetramethyl groups in the target compound likely improve solubility and steric shielding compared to bulkier tert-butyl groups in 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-dione .
  • Ethyl and phenethyl substituents in triazaspiro[4.5]decane-diones demonstrate how side-chain modifications can tune lipophilicity and bioactivity .

Synthetic Efficiency :

  • Crude yields for triazaspiro[4.5]decane-diones range from 60–69% , suggesting moderate efficiency for spirocyclic syntheses. The target compound’s synthesis pathway remains unreported but may face challenges due to its larger ring system.

Biological Activity :

  • While the target’s bioactivity is uncharacterized, analogs like spirobishexahydropyrimidine exhibit pharmacokinetic effects (e.g., altered liver enzyme activity) , and 7,9-Di-tert-butyl derivatives may contribute to antifungal activity .

Actividad Biológica

4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione (CAS No. 135309-31-8) is a compound characterized by its unique spirocyclic structure and potential biological activity. This article reviews its biochemical properties, cellular effects, molecular mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H20_{20}N4_4O2_2
  • Molecular Weight : 240.3021 g/mol
  • InChI Key : VQACAWOJMMCZHK-UHFFFAOYSA-N

This compound exhibits significant biochemical activity due to its ability to interact with various biomolecules. It has been shown to form coordination polymers with metal ions such as uranyl nitrate and zinc chloride, indicating its potential to act as a ligand in coordination chemistry .

Cellular Effects

Research indicates that this compound influences cell function by modulating various cellular processes:

  • Cell Signaling : The compound affects signaling pathways that regulate cell growth and metabolism.
  • Gene Expression : It alters the expression of genes involved in metabolic processes.
  • Enzyme Interaction : It can inhibit or activate specific enzymes through binding interactions.

The molecular mechanism involves:

  • Binding Interactions : The compound binds to metal ions and biomolecules, forming complexes that can influence enzymatic activity.
  • Enzyme Inhibition/Activation : It can inhibit enzymes crucial for metabolic pathways or activate those involved in cellular signaling.
  • Gene Regulation : Changes in gene expression patterns are observed in response to treatment with this compound .

Study on Coordination Complexes

A study demonstrated the formation of a catena structure when this compound reacted with zinc chloride. The resulting coordination polymer exhibited unique structural properties that may enhance its biological activity .

Temporal Effects in Laboratory Settings

Temporal studies revealed that the biological effects of the compound vary over time due to its stability and degradation in laboratory conditions. Research indicated that prolonged exposure could lead to significant changes in cellular function and metabolic activity.

Summary of Findings

The table below summarizes key findings related to the biological activity of this compound:

Study Aspect Findings
Biochemical InteractionForms coordination polymers with metal ions like uranyl nitrate
Cellular EffectsModulates cell signaling pathways and gene expression
Enzyme ActivityCan inhibit or activate specific enzymes involved in metabolism
Temporal StabilityEffects change over time; stability impacts long-term cellular function

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions involving cyclic ketones and diamines under controlled pH and temperature. For example, analogous spiro compounds (e.g., 7,11-bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone) are prepared using refluxing acetonitrile with catalytic acetic acid . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (C18 column, methanol:water = 70:30, 1.0 mL/min flow rate).

Q. How can the structural integrity of this spiro compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for spiro junction signals (e.g., sp3^3-hybridized carbons at δ 90–100 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., analogous 3,3,9,9-tetraphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane structures reveal axial chirality via C–O bond angles ~110°) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS in positive mode for [M+H]+^+).

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by moisture and light. Store under inert atmosphere (argon) at 4°C. Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition products (e.g., hydrolysis of lactam rings) .

Advanced Research Questions

Q. How does the stereochemistry of the spiro junction influence intermolecular interactions in crystal lattices?

  • Methodological Answer : X-ray diffraction of analogous compounds (e.g., 3,3,9,9-tetraphenyl derivatives) shows that axial chirality induces helical packing via van der Waals interactions and π-stacking. Computational modeling (DFT at B3LYP/6-31G* level) can predict torsion angles and lattice energies .

Q. What strategies mitigate contradictions in pharmacological data for this compound (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to internal controls (e.g., β-actin).
  • Batch Consistency : Ensure synthetic reproducibility via strict reaction monitoring (e.g., in situ FTIR for intermediate formation).
  • Meta-Analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., solvent polarity in dose-response assays) .

Q. How can structural modifications (e.g., substituent variation at the 4,10-positions) alter bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace methyl groups with halogens or aryl groups (e.g., 3-(((4-(4-fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro analogs show enhanced antimicrobial activity).
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450 enzymes) and validate via SPR assays .

Q. What advanced separation techniques resolve enantiomers of this chiral spiro compound?

  • Methodological Answer :

  • Chiral HPLC : Utilize Chiralpak IA-3 column with hexane:isopropanol (85:15) mobile phase.
  • Crystallization-Induced Diastereomerism : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Reactant of Route 2
4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.